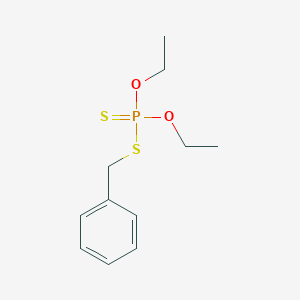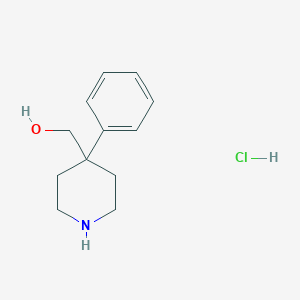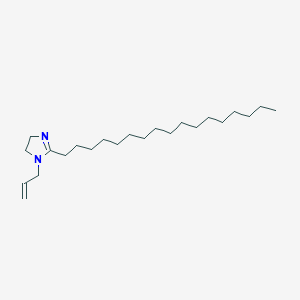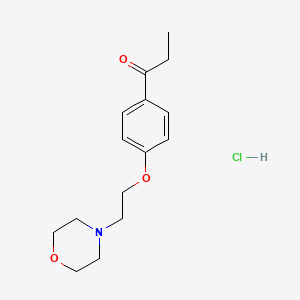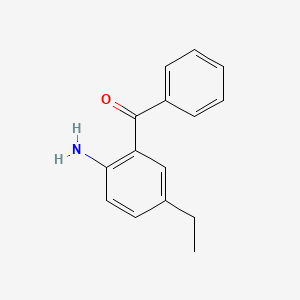
Iridium;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium-nickel compounds, particularly iridium-nickel alloys, are known for their exceptional corrosion resistance and mechanical properties. These compounds are highly valued in various industrial applications, including protective coatings and catalysis. The combination of iridium and nickel results in materials that exhibit unique properties, making them suitable for a wide range of scientific and industrial uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iridium-nickel compounds can be synthesized through various methods, including solvothermal decomposition and electrochemical deposition. For instance, the solvothermal decomposition of iridium and nickel acetylacetonates in a hydrocarbon medium at around 300°C can produce iridium-nickel nanostructures . Another method involves the electrochemical deposition of iridium and nickel from their respective salts in an aqueous solution .
Industrial Production Methods
In industrial settings, iridium-nickel alloys are often produced through reductive thermolysis of multicomponent precursors at high temperatures. This method involves the reduction of iridium and nickel compounds in a controlled environment to form a continuous series of disordered substitutional solid solutions .
Analyse Chemischer Reaktionen
Types of Reactions
Iridium-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of iridium and nickel, which can range from -3 to +9 for iridium .
Common Reagents and Conditions
Common reagents used in the reactions of iridium-nickel compounds include hydrogen, oxygen, and various halogens. For example, iridium-nickel alloys are catalytically active in the electrochemical reaction of hydrogen evolution, where they facilitate the reduction of hydrogen ions to hydrogen gas .
Major Products
The major products formed from the reactions of iridium-nickel compounds depend on the specific reaction conditions. For instance, the electrochemical decomposition of water using iridium-nickel catalysts results in the formation of hydrogen and oxygen gases .
Wissenschaftliche Forschungsanwendungen
Iridium-nickel compounds have a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of iridium-nickel compounds varies depending on their application. In catalysis, the electronic effect incurred upon nanoscale alloying modulates the adsorption energies of key reaction intermediates, facilitating reactions such as the hydrogen evolution reaction . In medicine, iridium-based compounds can target cancer cells by forming adducts with DNA and inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Iridium-nickel compounds are unique due to their combination of properties from both iridium and nickel. Similar compounds include:
Platinum-nickel alloys: These alloys also exhibit excellent catalytic properties but may not offer the same level of corrosion resistance as iridium-nickel alloys.
Rhodium-nickel alloys: These compounds are used in similar applications but may differ in their catalytic activity and stability.
Iridium-nickel compounds stand out due to their exceptional corrosion resistance, mechanical properties, and catalytic activity, making them highly valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
12502-19-1 |
|---|---|
Molekularformel |
IrNi |
Molekulargewicht |
250.91 g/mol |
IUPAC-Name |
iridium;nickel |
InChI |
InChI=1S/Ir.Ni |
InChI-Schlüssel |
DDQZSLVVXJOWDT-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)
![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)
